molecular formula C18H18FN5O2S B1649299 Atuveciclib CAS No. 1414943-94-4

Atuveciclib

货号 B1649299
CAS 编号: 1414943-94-4
分子量: 387.4
InChI 键: ACWKGTGIJRCOOM-HHHXNRCGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Atuveciclib, also known as BAY 1143572, is a potent and highly selective inhibitor of PTEFb/CDK9 . It is used in research and has shown promise in the treatment of various diseases, particularly in regulating the activation of primary inflammatory response genes . It has been found to suppress intervertebral disk degeneration via the inhibition of the NF-κB signaling pathway .


Synthesis Analysis

The synthesis of Atuveciclib was accomplished in five steps with an excellent 51% overall yield, using cheap reagents and mild reaction conditions . The key sulfoximination reaction was realized during the last step of the synthesis from the corresponding sulfide .


Molecular Structure Analysis

Atuveciclib is characterized by an unusual benzyl sulfoximine group . It inhibits CDK9/CycT1 with an IC50 of 13 nM .


Chemical Reactions Analysis

Atuveciclib has been shown to protect nucleus pulposus (NP) cells from proinflammatory stimuli-induced catabolism . The effects of CDK9 inhibition were determined in human and rat NP cells treated with IL-1β in the presence or absence of Atuveciclib .


Physical And Chemical Properties Analysis

Atuveciclib has a molecular formula of C18H18FN5O2S and a molecular weight of 387.43 . It is stable if stored as directed and should be protected from light and heat .

科学研究应用

合成和药物开发

  1. Atuveciclib的高效合成:Reboul、Glachet和Franck(2018)的研究开发了一种高效的合成方法,用于合成racemic atuveciclib。该方法仅使用成本效益高的试剂和温和的反应条件,在仅五个步骤中实现了51%的总产率,突显了其大规模生产潜力(Reboul, Glachet, & Franck, 2018)

癌症研究应用

  1. 胰腺癌治疗:Ruff等人(2021)发现,atuveciclib与肿瘤坏死因子相关凋亡诱导配体(TRAIL)结合,显著降低了胰腺癌细胞的存活率。这种组合诱导了凋亡和细胞周期停滞,表明这是治疗胰腺癌的一种有前途的方法(Ruff et al., 2021)
  2. 选择性CDK9抑制剂用于癌症治疗:Lücking等人(2017)确定了atuveciclib作为一种有效且高度选择性的PTEFb/CDK9抑制剂,将其标记为癌症治疗的有前途候选药物。在临床前模型中显示出高效性和良好的耐受性(Lücking等人,2017)
  3. 三阴性乳腺癌:Brisard等人(2018)发现,atuveciclib抑制了三阴性乳腺癌中的癌症干细胞的生长,这是一种特别侵袭性的乳腺癌形式。这表明其在治疗这种具有挑战性的癌症类型中的潜力(Brisard et al., 2018)
  4. 用于癌症治疗的改进CDK9抑制剂:Lücking等人的2021年研究专注于开发VIP152,作为atuveciclib的后继产品,作为一种高效且选择性的CDK9抑制剂用于癌症治疗。这项工作反映了在肿瘤学中CDK9抑制剂的持续演变和改进(Lücking等人,2021)

其他治疗应用

  1. 椎间盘退变治疗:Ni等人(2020)探讨了atuveciclib在治疗椎间盘退变(IVDD)中的应用。该研究表明,atuveciclib有效地减轻了这种情况下的炎症反应,表明其作为IVDD的治疗药物的潜力(Ni et al., 2020)

安全和危害

Atuveciclib is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

属性

IUPAC Name

4-(4-fluoro-2-methoxyphenyl)-N-[3-[(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2S/c1-26-16-9-13(19)6-7-15(16)17-21-11-22-18(24-17)23-14-5-3-4-12(8-14)10-27(2,20)25/h3-9,11,20H,10H2,1-2H3,(H,21,22,23,24)/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWKGTGIJRCOOM-HHHXNRCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=N)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)C[S@](=N)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atuveciclib

CAS RN

1414943-94-4
Record name Atuveciclib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414943944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATUVECICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Q7F59W0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atuveciclib
Reactant of Route 2
Atuveciclib
Reactant of Route 3
Atuveciclib
Reactant of Route 4
Atuveciclib
Reactant of Route 5
Atuveciclib
Reactant of Route 6
Reactant of Route 6
Atuveciclib

Citations

For This Compound
209
Citations
D Brisard, F Eckerdt, LA Marsh, GT Blyth, S Jain… - Oncotarget, 2018 - ncbi.nlm.nih.gov
… Furthermore, we showed that the atuveciclib IC 50 values … atuveciclib reduces MYC expression in TNBC cell lines with high CDK9 expression. Treatment of TNBC lines with atuveciclib …
Number of citations: 22 www.ncbi.nlm.nih.gov
U Lücking, A Scholz, P Lienau, G Siemeister… - …, 2017 - Wiley Online Library
Selective inhibition of exclusively transcription‐regulating PTEFb/CDK9 is a promising new approach in cancer therapy. Starting from lead compound BAY‐958, lead optimization efforts …
W Ni, F Zhang, L Zheng, L Wang, Y Liang… - Frontiers in cell and …, 2020 - frontiersin.org
… atuveciclib treatment in NP cells, we next performed experiments to confirm the effects of atuveciclib in … rat IVDs exposed to IL-1β with or without atuveciclib treatment. As expected, IL-1β …
Number of citations: 4 www.frontiersin.org
K Meyer, K Prelle, K Denner, U Bömer, M Schäfer… - researchgate.net
Selective inhibition of exclusively transcription-regulating PTEFb/CDK9 is a promising new approach in cancer therapy. Starting from lead compound BAY-958, lead optimization efforts …
Number of citations: 0 www.researchgate.net
CT Chen, YY Shao, HW Hsu, RR Wo, HY Wang… - Cancer Research, 2023 - AACR
… AZD4573 and atuveciclib decreased the IFN-γ induced PD-… AZD4573 and atuveciclib also reduce the PD-L1 expression … smaller in mice treated with atuveciclib and an anti-PD-L1 …
Number of citations: 0 aacrjournals.org
JP Ruff, AL Kretz, M Kornmann… - Anticancer …, 2021 - ar.iiarjournals.org
Background/Aim: This study was designed to analyse the effects of the novel, orally bioavailable CDK9-inhibitor Atuveciclib (BAY 1143572) in combination with tumour necrosis factor-…
Number of citations: 2 ar.iiarjournals.org
T Glachet, X Franck, V Reboul - Synthesis, 2019 - thieme-connect.com
… conversion was observed and atuveciclib was obtained in 75… to asymmetric synthesis of atuveciclib. Indeed, thioether 6 … into the corresponding atuveciclib was achieved using Bull’s …
Number of citations: 17 www.thieme-connect.com
C Schonhofer, J Yi, A Sciorillo… - Biochemical …, 2021 - Elsevier
… atuveciclib, but not the glycosylated flavonoid L7G, inhibit spontaneous latency reversal. Aglycone flavonoids and atuveciclib… In contrast, atuveciclib and flavopiridol, which exhibit little or …
Number of citations: 13 www.sciencedirect.com
P Kocienski - Synfacts, 2019 - thieme-connect.com
Significance: Atuveciclib (BAY 1143572) is a highly selective PTEFb/CDK9 inhibitor (positive transcription elongation factor b) that is of interest for the treatment of cancer. The synthesis …
Number of citations: 0 www.thieme-connect.com
EM Beauchamp, SM Abedin… - Blood, The Journal …, 2019 - ashpublications.org
… the effect of atuveciclib on leukemic progenitor colony formation (CFU-L), mononuclear cells were plated in methylcellulose in the presence of DMSO or escalating doses of atuveciclib. …
Number of citations: 24 ashpublications.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。